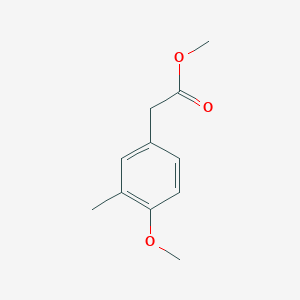

Methyl 2-(4-methoxy-3-methylphenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-methoxy-3-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-6-9(7-11(12)14-3)4-5-10(8)13-2/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGFLYAVTNGLNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance Within Arylacetates and Substituted Phenyl Esters Research

Methyl 2-(4-methoxy-3-methylphenyl)acetate belongs to the broad class of chemical compounds known as arylacetates and, more specifically, substituted phenyl esters. Arylacetates are characterized by a phenylacetic acid core structure, and their derivatives are of significant interest in various fields of chemical and biological research. The substitution pattern on the phenyl ring, as seen in the case of this compound with its methoxy (B1213986) and methyl groups, can profoundly influence the molecule's physical, chemical, and biological properties.

In medicinal chemistry, the phenylacetate (B1230308) scaffold is a common structural motif found in a number of therapeutic agents. The ester functional group, in this case, a methyl ester, can modulate a compound's pharmacokinetic properties, such as its ability to cross cell membranes. Esters are often employed as prodrugs, which can be hydrolyzed in the body by esterase enzymes to release the active carboxylic acid. The rate of this hydrolysis can be tuned by the nature of the substituents on the aromatic ring. For instance, the electronic effects of substituents on the phenyl ring can influence the susceptibility of the ester to enzymatic cleavage.

The general structure of substituted phenylacetic acid esters makes them valuable intermediates in organic synthesis. They can be prepared through various synthetic routes, including the Palladium-catalyzed Suzuki coupling reaction, which allows for the formation of the carbon-carbon bond between the aryl group and the acetic acid moiety. inventivapharma.com The specific substitution pattern of a methoxy group at the 4-position and a methyl group at the 3-position would likely be introduced through the selection of an appropriately substituted starting material, such as a substituted aniline (B41778) or aryl halide. inventivapharma.com

Properties of Related Phenylacetate Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Methyl Phenylacetate | C₉H₁₀O₂ | 150.17 | 218 |

| Methyl 4-methoxyphenylacetate | C₁₀H₁₂O₃ | 180.20 | 158 @ 19 mmHg |

Research Rationale and Scope of Investigation for Methyl 2 4 Methoxy 3 Methylphenyl Acetate

Established Esterification Routes for Phenylacetic Acid Derivatives

The most direct and traditional method for synthesizing this compound is the esterification of its corresponding carboxylic acid, 2-(4-methoxy-3-methylphenyl)acetic acid. This transformation is typically achieved using an excess of methanol (B129727) in the presence of an acid catalyst.

Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.orgbyjus.com The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. organic-chemistry.org This is commonly accomplished by using a large excess of the alcohol (in this case, methanol) which also serves as the solvent, or by removing water as it is formed, for instance, through azeotropic distillation. organic-chemistry.org

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. byjus.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. byjus.com

Research on the esterification of various phenylacetic acid derivatives demonstrates the broad applicability of this method. For instance, studies involving the esterification of substituted phenylacetic acids with glycerol (B35011) using a solid acid catalyst (Amberlyst-15) highlight the influence of substituents on reaction yields.

| Reactant (Phenylacetic Acid Derivative) | Substituent (R) | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| Phenylacetic acid | -H | Amberlyst-15 (10% mol) | 110°C, 6h | 56 |

| 4-Methoxyphenylacetic acid | -OCH₃ | Amberlyst-15 (10% mol) | 110°C, 6h | 97 |

| 4-Methylphenylacetic acid | -CH₃ | Amberlyst-15 (10% mol) | 110°C, 6h | 97 |

This table illustrates the effectiveness of Fischer esterification for substituted phenylacetic acids. The high yields obtained for methoxy and methyl substituted analogues suggest that the Fischer esterification of 2-(4-methoxy-3-methylphenyl)acetic acid with methanol would proceed efficiently under similar acidic conditions.

A variety of acid catalysts can be employed for Fischer esterification, with strong mineral acids like sulfuric acid (H₂SO₄) being among the most common and effective. khanacademy.orgsciencemadness.org Sulfuric acid acts as a powerful proton source to catalyze the reaction. khanacademy.org Other commonly used homogeneous catalysts include p-toluenesulfonic acid (PTSA) and hydrochloric acid (HCl). sciencemadness.org

The primary advantage of these homogeneous catalysts is their high activity, often leading to high conversion rates. However, their use presents challenges in product purification and catalyst removal, and they can be corrosive and environmentally problematic. This has led to the exploration of heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia. jocpr.comtue.nl These solid catalysts offer easier separation from the reaction mixture, potential for recycling, and often improved selectivity. tue.nl

Advanced Synthetic Strategies for Substituted Arylacetates

Beyond traditional esterification, modern catalytic methods offer innovative pathways to arylacetates, often providing advantages in terms of atom economy and substrate scope. These methods typically involve the carbonylation of suitable precursors.

A sophisticated approach for the synthesis of aryl 2-arylacetates involves the palladium-catalyzed decarboxylative carbonylation of benzyl (B1604629) aryl carbonates. jocpr.comresearchgate.net This method provides a direct route to the target ester scaffold under mild conditions. In this transformation, a benzyl aryl carbonate undergoes a reaction with carbon monoxide (CO) in the presence of a palladium catalyst system, resulting in the formation of an aryl 2-arylacetate with the release of carbon dioxide. jocpr.comresearchgate.net

A typical catalytic system for this reaction consists of a palladium precursor, such as [(cinnamyl)PdCl]₂, and a phosphine (B1218219) ligand, like 1,3-bis(diphenylphosphino)propane (B126693) (dppp). The reaction is generally carried out in a solvent like o-xylene (B151617) under a carbon monoxide atmosphere. A significant advantage of this method is that it proceeds without the need for any additives. jocpr.comresearchgate.net A broad range of aryl 2-arylacetates can be synthesized in good yields using this protocol. jocpr.comresearchgate.net

| Substrate (Benzyl Aryl Carbonate) | Product (Aryl 2-Arylacetate) | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|---|

| Benzyl phenyl carbonate | Phenyl 2-phenylacetate | [(cinnamyl)PdCl]₂ / dppp | o-xylene, 1 bar CO, 100°C | 85 |

| Benzyl 4-methoxyphenyl (B3050149) carbonate | 4-Methoxyphenyl 2-phenylacetate | [(cinnamyl)PdCl]₂ / dppp | o-xylene, 1 bar CO, 100°C | 82 |

| 4-Methoxybenzyl phenyl carbonate | Phenyl 2-(4-methoxyphenyl)acetate | [(cinnamyl)PdCl]₂ / dppp | o-xylene, 1 bar CO, 100°C | 88 |

A key objective in modern organic synthesis is the development of environmentally benign processes. Halogen- and base-free carbonylation reactions represent a significant step in this direction, avoiding the formation of stoichiometric salt waste. A sustainable route for producing alkyl arylacetates has been developed via the palladium-catalyzed methoxycarbonylation of benzyl acetates. rsc.org This method is advantageous as it avoids the use of benzylic halides, which are common precursors in traditional carbonylation reactions but lead to halogenated waste. rsc.org

The reaction typically involves a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine ligand, like 1,1'-bis(diphenylphosphino)ferrocene (dppf), in methanol under a carbon monoxide atmosphere. This approach provides a clean and efficient pathway to various methyl arylacetates from readily available benzyl acetates. rsc.org

An indirect but powerful strategy for constructing the 2-(4-methoxy-3-methylphenyl) scaffold involves the Friedel-Crafts acylation of a suitably substituted aromatic ring. researchgate.netscirp.org To synthesize the target compound, a key precursor would be 4-methoxy-3-methylacetophenone. This can be prepared via the Friedel-Crafts acylation of 2-methylanisole (B146520) with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. The challenge in such reactions is often controlling the regioselectivity.

To achieve high selectivity for the desired para-acylation product, modern catalysts such as zeolites have proven highly effective. For example, the Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) with acetic anhydride using a mordenite (B1173385) (MOR) zeolite catalyst in acetic acid has been shown to produce 4-methoxyacetophenone with greater than 99% selectivity and conversion. researchgate.netscirp.orgscirp.org

| Reactant | Acylating Agent | Catalyst (Mordenite Zeolite) | Conditions | Conversion (%) | Selectivity for 4-Methoxyacetophenone (%) |

|---|---|---|---|---|---|

| Anisole | Acetic Anhydride | MOR (SiO₂/Al₂O₃ = 200) | 150°C, 3h | >99 | >99 |

| Anisole | Acetic Anhydride | MOR (SiO₂/Al₂O₃ = 110) | 150°C, 2h | >99 | >99 |

This high selectivity for the para-isomer is crucial. Applying this methodology to 2-methylanisole would be expected to favor the formation of 4-methoxy-3-methylacetophenone, an important intermediate. This ketone could then be converted to the target phenylacetic acid derivative through various multi-step sequences, such as the Willgerodt-Kindler reaction followed by hydrolysis.

Generation of Related Methoxy-Substituted Phenylacetate Structures as Synthetic Intermediates

The generation of this compound and its analogues often involves multi-step syntheses starting from readily available precursors. Key methodologies include the Willgerodt-Kindler reaction, carbonylation of benzyl halides, and hydrolysis of benzyl cyanides.

One prominent method is the Willgerodt-Kindler reaction , which converts aryl alkyl ketones into terminal amides or thioamides, which can then be hydrolyzed to the corresponding carboxylic acid and subsequently esterified. wikipedia.orgorganic-chemistry.orgresearchgate.net For instance, 4-methoxy-3-methylacetophenone can be treated with sulfur and an amine like morpholine (B109124) to yield a thioamide, which upon hydrolysis and esterification, produces this compound. wikipedia.orgrsc.org This reaction is notable for the apparent migration of the carbonyl function along a carbon chain. wikipedia.orgic.ac.uk

Another effective route is the catalytic carbonylation of benzyl halides. 4-Methoxy-3-methylbenzyl chloride can be reacted with carbon monoxide in the presence of methanol and a suitable catalyst, such as an iron carbonyl complex, to yield the target ester directly. prepchem.comcymitquimica.com This method provides a direct pathway from a benzyl halide to the corresponding phenylacetate.

A classical and widely used approach is the hydrolysis of a benzyl cyanide . The synthesis would begin with the appropriate benzyl cyanide, which is then hydrolyzed, typically under acidic conditions using aqueous sulfuric or hydrochloric acid, to form the phenylacetic acid. chemicalbook.comsciencemadness.org The resulting (4-methoxy-3-methylphenyl)acetic acid is then esterified with methanol, often using an acid catalyst like sulfuric acid, to afford the final product, this compound. chemicalbook.com

These synthetic strategies are not limited to a single compound but are applicable to a wide range of substituted phenylacetates, making them crucial tools for generating diverse intermediates for further chemical synthesis.

Table 1: Synthetic Routes to Phenylacetate Derivatives

| Method | Starting Material Example | Key Reagents | Product Type |

|---|---|---|---|

| Willgerodt-Kindler Reaction | Aryl Alkyl Ketone | Sulfur, Amine (e.g., Morpholine), then H₂O/H⁺, then ROH/H⁺ | Phenylacetic Acid Ester |

| Catalytic Carbonylation | Benzyl Halide | CO, Alcohol (e.g., Methanol), Catalyst | Phenylacetic Acid Ester |

Utilization of this compound as a Building Block in Complex Molecule Synthesis

This compound serves as a valuable building block in organic synthesis, providing a scaffold that can be elaborated into more complex molecular architectures for various applications.

Role in Drug Intermediate Synthesis

Derivatives of phenylacetic acid are a significant class of compounds in medicinal chemistry, serving as key intermediates in the synthesis of numerous pharmaceuticals. chemimpex.comdrugbank.com Compounds containing the benzeneacetic acid structure are found in drugs like aceclofenac (B1665411) and diclofenac. drugbank.comwikipedia.org The specific structural motifs within this compound—the phenylacetate core and the methoxy-phenyl group—are featured in various biologically active molecules.

For example, substituted benzyloxyphenylacetic acids have been prepared and evaluated as potent aldose reductase inhibitors, highlighting the importance of the phenylacetic acid core connected to a substituted aromatic ring. nih.gov Furthermore, molecules containing methoxy-phenyl groups have shown promise in drug discovery. A compound identified as (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) has been found to suppress breast cancer progression by targeting multiple pathways. nih.gov Similarly, 1,2,4-triazole (B32235) derivatives bearing a para-methoxyphenyl substituent have been synthesized to explore their pharmacological potential. ujmm.org.ua

While direct application of this compound as a drug intermediate is not explicitly detailed, its structural components are well-represented in pharmacologically active compounds, making it a highly valuable precursor for the synthesis of new drug candidates.

Integration into Novel Material Development

The structural features of phenylacetate derivatives also lend themselves to the development of novel materials, including liquid crystals and advanced polymers. nih.gov The rigid phenyl ring combined with the flexible ester side chain can be incorporated into larger structures to create materials with specific physical and electronic properties.

The field of polymer chemistry has utilized related phenyl-containing monomers. For instance, phenylacetylene (B144264) derivatives are polymerized using transition metal catalysts, such as those based on rhodium, to create highly stereoregular polymers. The electronic properties of substituents on the phenyl ring, such as methoxy groups, have been shown to influence the catalytic activity and the properties of the resulting polymer. Research into ladder-type poly(p-phenylene) polymers, which aim to create planar structures for enhanced π-conjugation, also underscores the importance of phenyl-based building blocks in creating materials with advanced electronic and optical properties. dtic.mil Phenylacetic acid esters can serve as foundational units for constructing these more complex systems. chemimpex.com

Precursor in Heterocyclic Compound Synthesis (e.g., Benzoxazinones, Pyridazinones)

This compound is a versatile precursor for the synthesis of various heterocyclic compounds, including benzoxazinones and pyridazinones, which are themselves important scaffolds in medicinal and materials chemistry.

Benzoxazinone (B8607429) Synthesis: Benzoxazinones can be synthesized through the condensation of 2-aminophenols with carboxylic acids or their derivatives. nih.govnih.gov this compound can be readily hydrolyzed to (4-methoxy-3-methylphenyl)acetic acid. This acid, or its more reactive acyl chloride derivative, can then be reacted with a substituted 2-aminophenol. The reaction typically proceeds via an initial amidation followed by a cyclization step, often promoted by heat or a dehydrating agent, to form the benzoxazinone ring system. nih.gov Various catalytic systems, including combinations of Brønsted acids and copper salts, have been developed to facilitate this transformation under mild conditions. organic-chemistry.org

Pyridazinone Synthesis: The synthesis of pyridazinones often involves the cyclocondensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. While not a direct precursor, this compound can be elaborated into intermediates suitable for pyridazinone synthesis. For example, the ester can be reacted with hydrazine hydrate (B1144303) to form the corresponding acetohydrazide. nih.gov This hydrazide is a versatile intermediate that can be further reacted to form various heterocyclic systems. Alternatively, the phenylacetate can be used as a starting point to build a β-keto ester, which is a classic precursor for reaction with hydrazines to form pyridazinones and related pyrazolones. nih.govgoogle.comresearchgate.net For example, 4-oxobutanoic acids are reacted with hydrazine hydrate to form dihydropyridazinones, which can be subsequently oxidized to the aromatic pyridazinone ring. nih.gov

Table 2: Heterocyclic Synthesis from Phenylacetate Derivatives

| Target Heterocycle | Key Co-reactant | General Reaction Type |

|---|---|---|

| Benzoxazinone | 2-Aminophenol | Condensation/Cyclization |

Chemical Reactivity and Transformation Mechanisms of Methyl 2 4 Methoxy 3 Methylphenyl Acetate and Its Derivatives

Hydrolytic Stability and Pathways of Aromatic Esters

The hydrolysis of aromatic esters like Methyl 2-(4-methoxy-3-methylphenyl)acetate involves the cleavage of the ester linkage to produce a carboxylic acid and an alcohol. numberanalytics.com This reaction is of significant interest in various fields, from drug metabolism to environmental degradation. numberanalytics.com

Generally, aromatic esters are relatively stable compounds but are susceptible to hydrolysis in the presence of acids or bases. numberanalytics.com The rate of this hydrolysis is influenced by several factors, including steric and electronic effects of substituents on the aromatic ring, as well as the pH and temperature of the environment. numberanalytics.comnumberanalytics.com The presence of bulky substituents near the ester group can sterically hinder the approach of a nucleophile, thereby slowing down the hydrolysis rate. numberanalytics.comlubesngreases.com Conversely, the electronic properties of the substituents on the aryl ring play a crucial role. Electron-withdrawing groups tend to increase the reactivity of the ester towards hydrolysis, while electron-donating groups can decrease it. numberanalytics.com

The hydrolysis of aromatic esters can proceed through acid-catalyzed, base-catalyzed, or enzymatic pathways. numberanalytics.com

Acid-catalyzed hydrolysis: This mechanism involves the initial protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol moiety yield the carboxylic acid. numberanalytics.com

Base-catalyzed hydrolysis (saponification): In this process, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide ion (in this case, methoxide) to form the carboxylic acid, which is subsequently deprotonated by the alkoxide to form a carboxylate salt. numberanalytics.com

The stability of the resulting phenoxide or alkoxide leaving group also influences the reaction rate. For instance, the hydrolysis of phenyl benzoate (B1203000) is rapid due to the stability of the phenoxide ion, which is stabilized by resonance. nih.gov In the case of this compound, the methoxy (B1213986) group (an electron-donating group) and the methyl group on the aromatic ring would influence the electron density and, consequently, the rate of hydrolysis.

It is important to note that while ester hydrolysis is a fundamental reaction, it is not always a desirable one. In applications like lubricants, hydrolytic stability is a key performance indicator, as the breakdown of the ester can lead to the formation of corrosive acids. lubesngreases.com

Interactive Data Table: Factors Influencing Aromatic Ester Hydrolysis

| Factor | Influence on Hydrolysis Rate | Rationale |

| Steric Hindrance | Decreases rate | Bulky groups near the ester linkage impede the approach of the nucleophile (e.g., water or hydroxide ion). numberanalytics.comlubesngreases.com |

| Electron-donating Groups | Decreases rate | These groups increase electron density at the carbonyl carbon, making it less electrophilic and less susceptible to nucleophilic attack. numberanalytics.com |

| Electron-withdrawing Groups | Increases rate | These groups decrease electron density at the carbonyl carbon, making it more electrophilic and more prone to nucleophilic attack. numberanalytics.com |

| Low pH (Acidic) | Increases rate | Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. numberanalytics.com |

| High pH (Basic) | Increases rate | The hydroxide ion is a strong nucleophile that directly attacks the carbonyl carbon. numberanalytics.com |

| Temperature | Increases rate | Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. numberanalytics.com |

Nucleophilic Reactions and Substitutions on the Aryl and Ester Moieties

The structure of this compound offers multiple sites for nucleophilic attack, including the ester carbonyl group and the aromatic ring itself. The reactivity of these sites is modulated by the substituents present.

Aminolysis is a chemical reaction where an amine reacts with another molecule, leading to the cleavage of a chemical bond. wikipedia.org In the context of phenylacetates, aminolysis involves the reaction of an amine with the ester functional group to form an amide and an alcohol. This transformation is a cornerstone of peptide synthesis and is widely used in organic chemistry. wikipedia.org

The reaction of phenylacetates with amines can be catalyzed by a general base. acs.org The mechanism of aminolysis of phenyl esters often proceeds through a stepwise pathway involving a tetrahedral intermediate. nih.gov The rate of this reaction is influenced by the basicity of the attacking amine; however, the relationship is not always linear. For more reactive esters, the plot of the logarithm of the rate constant versus the pKa of the amine can be curved, suggesting a change in the rate-determining step from the breakdown of the tetrahedral intermediate to its formation as the amine's basicity increases. nih.gov

The structure of the amine and the nature of the solvent also play significant roles in the reaction kinetics. acs.org For instance, studies on the aminolysis of phenyl dithioacetate have shown that the reaction order in amine can vary from one to two depending on the amine's basicity and the experimental conditions. rsc.org This is explained by a reaction scheme that includes both a zwitterionic and an anionic tetrahedral intermediate. rsc.org

The methoxy (-OCH3) and methyl (-CH3) groups on the aromatic ring of this compound influence the regioselectivity and rate of electrophilic aromatic substitution reactions. However, under certain conditions, the methoxy group itself can be the site of nucleophilic substitution.

The methoxy group is generally considered an electron-donating group due to resonance, which activates the aromatic ring towards electrophilic attack, primarily at the ortho and para positions. libretexts.org Conversely, the alkyl group is also an activating group. msu.edu In nucleophilic aromatic substitution (SNAr), the situation is reversed. SNAr reactions are favored by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org

While the methoxy group is typically a poor leaving group in SNAr reactions, its substitution can be achieved under specific conditions. For example, nucleophilic aromatic substitution on (o-methoxyaryl)oxazolines has been demonstrated, allowing for the synthesis of various substituted benzoic acids. acs.org In some cases, the methoxy group can be replaced by nucleophiles such as those derived from Grignard reagents, alkoxides, and amides, particularly when the aromatic ring is activated by other functional groups. elsevierpure.com The trifluoromethyl group, for instance, can make a neighboring methoxy group susceptible to nucleophilic attack. stackexchange.com

The Friedel–Crafts reactions are a set of reactions that involve the attachment of substituents to an aromatic ring. byjus.com These reactions are broadly categorized into alkylation and acylation. wikipedia.org The traditional Friedel-Crafts reaction involves an electrophilic aromatic substitution where an aromatic ring attacks a carbocation or an acylium ion generated from an alkyl halide or an acyl halide, respectively, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). byjus.comchemguide.co.uk

For substituted arylacetates, Friedel-Crafts-type arylations can be a valuable method for forming carbon-carbon bonds. Recent research has shown that alkyl 2-((diphenoxyphosphoryl)oxy)-2-arylacetates can undergo arylation with nonprefunctionalized arenes to yield α,α-diaryl esters. acs.orgnih.gov This transformation can be promoted by a strong acid like trifluoromethanesulfonic acid (TfOH) and appears to proceed through an SN1-type mechanism. acs.org Interestingly, when an electron-donating para-alkoxy group is present on the aryl ring of the starting material, the arylation can occur without the need for an external promoter. acs.org This is because the electron-donating group can stabilize the carbocationic intermediate formed during the reaction. acs.org

Intramolecular Friedel-Crafts reactions are also possible and are particularly useful for synthesizing polycyclic compounds. masterorganicchemistry.comyoutube.com In such cases, the nucleophile (the aromatic ring) and the electrophile (an alkyl or acyl group) are part of the same molecule, and the reaction leads to the formation of a new ring. masterorganicchemistry.com The success of intramolecular Friedel-Crafts reactions often depends on the length of the tether connecting the reacting moieties, with the formation of five- and six-membered rings being the most common. masterorganicchemistry.com

The sulfa-Michael addition is a specific type of Michael addition reaction where a sulfur-based nucleophile, such as a thiol, adds to an α,β-unsaturated carbonyl compound. nih.gov This reaction is a powerful tool for the formation of carbon-sulfur bonds and is widely used in the synthesis of biologically active sulfur-containing compounds. nih.gov

In the context of this article, while this compound itself is not an α,β-unsaturated ester, its derivatives could be. If a double bond were introduced in conjugation with the ester carbonyl, it would become a substrate for a sulfa-Michael addition. For example, a derivative like methyl 2-(4-methoxy-3-methylphenyl)propenoate would be a suitable Michael acceptor.

The reaction would involve the addition of a thiolate, such as that generated from methyl thioglycolate, to the β-carbon of the α,β-unsaturated ester. This reaction can be catalyzed by various catalysts, including organocatalysts, to achieve high stereoselectivity. metu.edu.tr For instance, bifunctional quinine-derived squaramide organocatalysts have been shown to be highly effective in promoting the sulfa-Michael addition of methyl thioglycolate to chalcone (B49325) derivatives, yielding products with excellent enantioselectivities. metu.edu.tr The reaction proceeds via the formation of a new carbon-sulfur bond, and the resulting adduct can be a valuable chiral building block for further synthetic transformations. metu.edu.trnih.gov

Reduction Pathways of Arylacetate Esters

The reduction of arylacetate esters like this compound is a fundamental transformation in organic synthesis, leading to the formation of primary alcohols or, under specific conditions, aldehydes. orgoreview.com

A common and powerful reagent for the reduction of esters to primary alcohols is lithium aluminum hydride (LiAlH4). libretexts.orgjove.com The reaction typically proceeds in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) and requires a subsequent aqueous workup. The mechanism involves the nucleophilic attack of a hydride ion (H-) from LiAlH4 on the ester's carbonyl carbon. libretexts.orgjove.com This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) leaving group to form an aldehyde intermediate. The aldehyde is then rapidly reduced by a second equivalent of LiAlH4 to an alkoxide, which is protonated during the workup to yield the primary alcohol. orgoreview.comjove.com Sodium borohydride (B1222165) (NaBH4) is generally not reactive enough to reduce esters. orgoreview.comlibretexts.org

It is possible to stop the reduction at the aldehyde stage by using a less reactive, sterically hindered reducing agent such as diisobutylaluminum hydride (DIBAL-H). orgoreview.com This reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol. jove.com

Another method for the reduction of esters is the Bouveault-Blanc reduction, which uses sodium metal in absolute ethanol. orgoreview.com This method serves as an alternative to LiAlH4, particularly for large-scale reductions. orgoreview.com

More recently, novel catalytic methods have been developed for ester reduction. For example, a nickel-catalyzed method has been reported for the one-step reduction of unactivated aryl esters directly to the corresponding methyl arenes. chemistryviews.org This reaction utilizes an organosilane as the reducing agent. chemistryviews.org Photocatalytic methods are also emerging as a sustainable approach for ester reduction. A novel photocatalyst, N-BAP, has been developed that, when irradiated with blue light in the presence of oxalate, can reduce esters to alcohols. sciencedaily.com

Interactive Data Table: Common Reducing Agents for Esters

| Reagent | Product(s) | Key Features |

| Lithium Aluminum Hydride (LiAlH4) | Primary Alcohols | Powerful reducing agent; reduces a wide range of functional groups. libretexts.orgcommonorganicchemistry.com |

| Sodium Borohydride (NaBH4) | No reaction (generally) | Less reactive than LiAlH4; does not typically reduce esters. orgoreview.comlibretexts.org |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehydes (at low temp.) or Primary Alcohols | More selective than LiAlH4; allows for the isolation of the aldehyde intermediate at low temperatures. orgoreview.comcommonorganicchemistry.com |

| Sodium metal in Ethanol (Bouveault-Blanc) | Primary Alcohols | An older method, useful for large-scale reductions. orgoreview.com |

| Borane-dimethyl sulfide (B99878) (BH3-SMe2) | Primary Alcohols | Aromatic esters require longer reaction times than aliphatic esters. commonorganicchemistry.com |

| Nickel Catalysis with Organosilane | Methyl Arenes | A one-step method for the exhaustive reduction of aryl esters. chemistryviews.org |

| N-BAP Photocatalyst with Oxalate | Alcohols | A sustainable method using light as an energy source. sciencedaily.com |

Enzymatic Transformations and Biocatalysis

The application of enzymes in organic synthesis, or biocatalysis, offers a powerful alternative to traditional chemical methods, providing high selectivity under mild reaction conditions. researchgate.net For derivatives of phenylacetic acid, such as this compound, enzymatic transformations are particularly valuable for achieving specific chemical modifications with high chemo-, regio-, and enantioselectivity. Enzymes like lipases, esterases, and dehydrogenases are instrumental in catalyzing hydrolysis, transesterification, and redox reactions, enabling the synthesis of complex molecules and chiral building blocks. frontiersin.orgmdpi.comsci-hub.box

Lipases are a versatile class of enzymes that catalyze the hydrolysis of ester bonds in aqueous environments and can mediate esterification and transesterification reactions in non-aqueous media. mdpi.com These enzymes are widely recognized for their regioselectivity, which is the ability to differentiate between functional groups located at different positions on a molecule. dss.go.th In the context of substituted phenylacetates, lipases can be employed for selective hydrolysis or the synthesis of amides from esters. researchgate.netnih.gov

The regioselectivity of a lipase (B570770) is determined by the specific structure of its active site. nih.gov For instance, in reactions involving substrates with multiple reactive sites, such as amino alcohols, lipases like Novozym 435 (derived from Candida antarctica Lipase B, or CALB) exhibit excellent N-acylation selectivity, preferentially catalyzing the formation of an amide over an ester. researchgate.netnih.gov This selectivity is attributed not only to the enzyme's active site architecture but also to mechanisms like intramolecular migration and proton shuttling. nih.gov

In transesterification or hydrolysis reactions of complex molecules, lipases can distinguish between primary and secondary ester groups. dss.go.th While some lipases are non-specific, many show a strong preference for catalyzing reactions at the primary (sn-1,3) positions of a glycerol (B35011) backbone, a principle that can be extended to other multifunctional molecules. dss.go.th Computational studies have suggested a correlation between the regioselectivity of CALB in hydrolysis and the distance between the substrate's carbonyl group and the key serine residue (Ser-105) in the enzyme's catalytic triad. rsc.org For a substrate like this compound, a lipase would selectively target the methyl ester group for hydrolysis to yield (4-methoxy-3-methylphenyl)acetic acid or for aminolysis to produce the corresponding phenylacetamide derivative. researchgate.netconicet.gov.ar

The choice of solvent, temperature, and the enzyme-to-substrate ratio are critical parameters that must be optimized to achieve high yields and selectivity in lipase-catalyzed reactions. researchgate.netconicet.gov.ar

Table 1: Regioselectivity of Common Lipases in Biocatalysis

| Lipase Source | Common Name/Type | Typical Regioselectivity | Primary Applications |

| Candida antarctica | Novozym 435 (CALB) | High N-acylation selectivity; sn-1,3 preference | Esterification, aminolysis, kinetic resolutions researchgate.netnih.gov |

| Pseudomonas species | - | Primarily sn-1,3, with some activity at sn-2 | Hydrolysis, transesterification dss.go.th |

| Rhizomucor miehei | Lipozyme RM IM | sn-1,3 specific | Interesterification of fats and oils |

| Porcine Pancreas | PPL | Low to moderate | Hydrolysis of various esters |

Horse Liver Esterase in Enantioselective Hydrolysis

Horse Liver Esterase (HLE), a type of carboxylesterase, is a widely used biocatalyst known for its ability to perform enantioselective hydrolysis of a broad range of chiral esters. rsc.orgnih.govnih.gov This enzymatic process, known as kinetic resolution, involves the preferential hydrolysis of one enantiomer from a racemic mixture, leaving the unreacted ester enriched in the other enantiomer. The product acid and the remaining ester can then be separated, providing access to both enantiomers in high optical purity.

While this compound itself is not chiral, a derivative such as Methyl 2-(4-methoxy-3-methylphenyl)propanoate would be. In a racemic mixture of this chiral ester, HLE could selectively hydrolyze one enantiomer—for instance, the (S)-enantiomer—at a much faster rate than the (R)-enantiomer. This process can lead to a dynamic kinetic resolution (DKR) if the reaction conditions allow for the in-situ racemization of the slower-reacting enantiomer, potentially converting the entire racemic starting material into a single enantiomer of the product alcohol (after subsequent reduction). rsc.org HLE has been successfully used for the efficient asymmetric synthesis of chiral alcohols like (2S)-2-phenylpropanol through such DKR processes. rsc.org

The catalytic site of HLE contains specific amino acid sequences that are responsible for substrate binding and catalysis. nih.gov The efficiency and enantioselectivity of the hydrolysis are influenced by steric factors at the chiral center of the substrate. An increase in the steric bulk of substituents near the ester group can significantly decrease the reaction rate. sci-hub.box

Table 2: Conceptual Example of Kinetic Resolution by Horse Liver Esterase (HLE)

| Stage | Substrate Composition | Product Composition | Enantiomeric Excess (e.e.) of Remaining Ester |

| Start (0% Conversion) | 50% (R)-Ester, 50% (S)-Ester | 0% | 0% |

| Mid-reaction (~50% Conversion) | Enriched in (R)-Ester | Enriched in (S)-Acid | High (>90%) |

| End (>99% Conversion) | Trace (R)-Ester | Primarily (S)-Acid | Very High (>99%) |

Glucose Dehydrogenase (GDH) Mediated Reductions

Glucose Dehydrogenase (GDH) is an essential enzyme in biocatalytic reduction systems, primarily used for the regeneration of nicotinamide (B372718) cofactors such as NADH or NADPH. mdpi.comwisdomlib.org These reduced cofactors are required by other enzymes, typically alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), which perform the actual reduction of a carbonyl group (ketone or aldehyde) to a hydroxyl group (alcohol). frontiersin.orgwisdomlib.org

The ADH-catalyzed reduction of a ketone is a reversible reaction that consumes a stoichiometric amount of the expensive NAD(P)H cofactor. frontiersin.org The GDH-coupled system makes the process economically viable by using a cheap sacrificial substrate, glucose, to continuously regenerate the NAD(P)H from its oxidized NAD(P)⁺ form. mdpi.com As GDH oxidizes glucose to gluconic acid, it reduces NAD(P)⁺ back to NAD(P)H, which can then be used again by the ADH. wisdomlib.org This coupled-enzyme approach allows a small, catalytic amount of the cofactor to facilitate a large number of reduction cycles.

For a derivative of this compound containing a ketone, for example, 2-(4-methoxy-3-methylphenyl)-2-oxoacetate, an ADH/GDH system could be used for its asymmetric reduction to the corresponding chiral hydroxy ester. The choice of ADH is crucial as it determines the stereochemistry of the resulting alcohol, with different ADHs capable of producing either the (R)- or (S)-enantiomer with high enantioselectivity. mdpi.comresearchgate.net This biocatalytic method is performed under mild conditions and is considered a green chemistry approach. mdpi.com

Table 3: Components of a GDH-Mediated Biocatalytic Reduction System

| Component | Function | Example |

| Substrate | Molecule to be reduced | Ketone derivative of a phenylacetate (B1230308) |

| Primary Enzyme | Catalyzes the reduction of the substrate | Alcohol Dehydrogenase (ADH) frontiersin.org |

| Cofactor | Hydride donor for the primary enzyme | NAD(P)H wisdomlib.org |

| Regeneration Enzyme | Regenerates the reduced cofactor | Glucose Dehydrogenase (GDH) mdpi.com |

| Sacrificial Substrate | Consumed by the regeneration enzyme | D-Glucose wisdomlib.org |

| Product | Reduced form of the substrate | Chiral alcohol researchgate.net |

Influence of Substituent Effects on Enzymatic Activity

The electronic properties of substituents on the aromatic ring of phenylacetate derivatives significantly influence the rate and efficiency of enzyme-catalyzed reactions. researchgate.netconicet.gov.ar The substituents on this compound—a methoxy group (-OCH₃) at the para-position and a methyl group (-CH₃) at the meta-position—are both considered electron-donating groups (EDGs).

In lipase-catalyzed aminolysis or hydrolysis of substituted phenylacetates, the reaction proceeds through the formation of a tetrahedral intermediate. The stability of this intermediate, and thus the reaction rate, is affected by the electronic nature of the substituents on the phenyl ring. Studies using Hammett analysis have shown that the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), on the phenyl ring accelerates the rate of enzymatic reactions like aminolysis. researchgate.netconicet.gov.ar Conversely, electron-donating groups, like hydroxyl (-OH) or methoxy (-OCH₃), tend to decrease the reaction rate compared to EWG-substituted or unsubstituted phenylacetates. conicet.gov.ar This is because EWGs stabilize the negative charge that develops on the carbonyl oxygen in the transition state, thereby lowering the activation energy of the reaction.

Table 4: Relative Effect of Aromatic Substituents on Lipase-Catalyzed Reaction Rates

| Substituent Group | Position | Electronic Effect | Expected Relative Reaction Rate (Hydrolysis/Aminolysis) | Reference |

| -NO₂ | para | Strong Electron-Withdrawing | Highest | conicet.gov.ar |

| -H | - | Neutral (Reference) | Moderate | conicet.gov.ar |

| -OCH₃ | para | Strong Electron-Donating | Low | conicet.gov.ar |

| -OH | para | Strong Electron-Donating | Low | conicet.gov.ar |

| -CH₃ | meta | Weak Electron-Donating | Moderately Low | - |

Advanced Spectroscopic and Analytical Characterization of Methyl 2 4 Methoxy 3 Methylphenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR Analysis

¹H NMR: The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring would appear as a set of multiplets in the downfield region, typically between 6.5 and 7.5 ppm. The methoxy (B1213986) group protons (O-CH₃) would present as a sharp singlet around 3.8 ppm, while the methyl group protons on the ring (Ar-CH₃) would also be a singlet, but further upfield, likely between 2.2 and 2.5 ppm. The methylene (B1212753) protons (CH₂) of the acetate (B1210297) group would give a singlet around 3.6 ppm, and the methyl protons of the ester group (COOCH₃) would appear as a singlet around 3.7 ppm.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 170-175 ppm. The aromatic carbons would generate several signals between 110 and 160 ppm. The carbon of the methoxy group (O-CH₃) would be observed around 55-60 ppm, the methyl carbon on the ring (Ar-CH₃) would be in the 15-20 ppm range, the methylene carbon (CH₂) would appear around 40-45 ppm, and the ester methyl carbon (COOCH₃) would be found near 50-55 ppm.

Predicted ¹H and ¹³C NMR Data for Methyl 2-(4-methoxy-3-methylphenyl)acetate:

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Ar-H | 6.5 - 7.5 (m) | 110 - 160 |

| O-CH₃ (ring) | ~3.8 (s) | 55 - 60 |

| Ar-CH₃ | 2.2 - 2.5 (s) | 15 - 20 |

| CH₂ | ~3.6 (s) | 40 - 45 |

| COO-CH₃ | ~3.7 (s) | 50 - 55 |

Note: s = singlet, m = multiplet. These are predicted values and may vary from experimental data.

2D NMR Techniques for Connectivity Mapping

To unambiguously assign the proton and carbon signals and to map the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling between adjacent protons, for instance, confirming the connectivity of the aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon, providing definitive C-H assignments.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are crucial for identifying the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A strong band around 1735-1750 cm⁻¹ would indicate the C=O stretching of the ester group. The C-O stretching vibrations of the ester and the ether linkages would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be seen just below 3000 cm⁻¹. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in Raman spectra. The symmetric stretching of the C=C bonds in the benzene ring would give a prominent peak.

Key Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretching | 1735 - 1750 |

| Ester/Ether (C-O) | Stretching | 1000 - 1300 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₁H₁₄O₃, corresponding to a molecular weight of 194.23 g/mol . rsc.org

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 194. Key fragmentation pathways would likely involve the cleavage of the ester group. Common fragments would include the loss of the methoxy group (-OCH₃) leading to a peak at m/z 163, or the loss of the entire methoxycarbonyl group (-COOCH₃) resulting in a peak at m/z 135. Another significant fragmentation would be the benzylic cleavage to form a stable tropylium-like ion.

Microscopic Techniques for Morphology and Elemental Composition

Microscopic techniques are employed to study the morphology and elemental composition of a substance at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM would be used to visualize the surface topography and morphology of solid samples of this compound. It could reveal details about the crystal shape, size distribution, and surface texture.

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX analysis would provide the elemental composition of the sample. For this compound, EDX would confirm the presence of carbon and oxygen.

Transmission Electron Microscopy (TEM): For more detailed structural analysis at a higher resolution, TEM could be utilized, especially for characterizing any nano-sized crystalline domains or defects within the material.

As with XRD, specific microscopic analysis data for this compound is not currently found in the public scientific literature.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are instrumental in analyzing the morphology and surface characteristics of materials. For a crystalline substance like this compound, SEM would provide insights into the crystal's shape, size distribution, and surface topography. In cases where the compound is part of a composite material or formulated into nanoparticles, both SEM and TEM would be crucial for evaluating its dispersion and morphology within the matrix.

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Analysis

Energy-Dispersive X-ray Spectroscopy (EDS), typically integrated with an SEM, allows for the determination of the elemental composition of a sample. When analyzing this compound (C₁₁H₁₄O₃), the EDS spectrum would primarily show peaks for carbon and oxygen. The quantitative analysis of these peaks can confirm the elemental ratios consistent with the compound's molecular formula.

Table 1: Theoretical Elemental Composition of this compound

| Element | Atomic Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 68.02 |

| Hydrogen | H | 1.01 | 14 | 14.14 | 7.27 |

| Oxygen | O | 16.00 | 3 | 48.00 | 24.71 |

| Total | 194.25 | 100.00 |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides detailed information about the elemental composition and chemical states of atoms on a material's surface. A recent study on related acetate derivatives demonstrated the use of Hirshfeld surface analysis, a computational method that complements experimental techniques like XPS by quantifying intermolecular interactions. nih.govresearchgate.net For this compound, XPS would be able to distinguish between the different chemical environments of the carbon and oxygen atoms.

Carbon (C1s): The high-resolution C1s spectrum would be deconvoluted to show separate peaks for the carbons in the phenyl ring, the methyl groups, the methoxy group, and the carbonyl group of the ester.

Oxygen (O1s): Similarly, the O1s spectrum would differentiate between the oxygen atom in the methoxy group and the two distinct oxygen atoms of the ester functionality (the carbonyl oxygen and the ester linkage oxygen).

Recent research on similar phenylacetate (B1230308) compounds has utilized techniques like Hirshfeld surface analysis to investigate intermolecular interactions, which complements the electronic information provided by XPS. nih.govresearchgate.net

Chromatographic Techniques for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of pharmaceutical and chemical compounds. A vendor of a deuterated version of a related compound, Methyl 2-[4-(d3-methoxyphenyl] acetate, specifies a purity of ≥95% as determined by HPLC, demonstrating the industry-standard application of this technique. biofargo.com For this compound, a reversed-phase HPLC method would be developed to separate the main compound from any impurities or degradation products. The area of the chromatographic peak is proportional to the concentration, allowing for precise quantification of purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds and is particularly useful for identifying degradation products. Studies on regioisomers of phenethylamines, which share structural similarities with the target compound, have shown that while the mass spectra of the parent compounds can be very similar, derivatization can lead to unique fragmentation patterns that allow for specific identification. researchgate.net A study on the degradation of trans-ferulic acid, another related phenolic compound, successfully used a validated GC-MS method to characterize its degradation products. mdpi.com

For this compound, GC-MS analysis would provide a retention time and a mass spectrum. The mass spectrum would exhibit a molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure of the compound and to identify any volatile products formed during degradation.

Table 2: Predicted GC-MS Fragmentation for this compound

| m/z (mass-to-charge ratio) | Putative Fragment Ion |

| 194 | [M]⁺ (Molecular Ion) |

| 135 | [M - COOCH₃]⁺ |

| 121 | [M - CH₂COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Isotope Fractionation Techniques for Degradation Mechanism Characterization

Isotope fractionation, analyzed via techniques like compound-specific isotope analysis (CSIA), offers deep insights into the degradation pathways of organic compounds. bohrium.comresearchgate.net This method relies on the kinetic isotope effect, where molecules containing heavier isotopes (e.g., ¹³C) react at slightly different rates than those with lighter isotopes (e.g., ¹²C). nih.gov By tracking the changes in the isotopic ratios of the parent compound and its degradation products, the reaction mechanism can be elucidated.

Research on the degradation of phthalate (B1215562) esters and other aromatic compounds has successfully used carbon and hydrogen isotope fractionation to distinguish between different degradation mechanisms, such as biodegradation and photodegradation. nih.govacs.orgport.ac.uk For instance, the degradation of certain phthalate esters under photosensitized conditions showed specific isotopic fractionation patterns for both carbon and hydrogen, which helped to identify the dominant reaction pathways. nih.govacs.org In the case of this compound, if the compound were to undergo degradation, analyzing the ¹³C/¹²C ratio could determine if the cleavage of a particular bond is the rate-limiting step, thereby revealing the degradation mechanism.

Biological and Mechanistic Investigations of Methyl 2 4 Methoxy 3 Methylphenyl Acetate and Its Bioactive Analogues

Structure-Activity Relationship (SAR) Studies of Substituted Phenylacetates

The biological activity of phenylacetate (B1230308) derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Structure-Activity Relationship (SAR) studies help in understanding how these modifications alter the therapeutic potential of the compounds.

The presence and position of methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups on the phenylacetate scaffold are critical determinants of biological activity, particularly antioxidant and anticancer effects.

Research into phenolic acids, which share structural similarities, reveals that methoxy and phenolic hydroxyl groups enhance antioxidant activities. nih.govnih.govresearchgate.net Generally, an increase in the number of methoxy groups correlates with higher antioxidant activity. nih.govresearchgate.net For instance, studies on phenolic acids have shown that the antioxidant strength follows the order: 4-hydroxy-3,5-dimethoxy > 4-hydroxy-3-methoxy > 3-hydroxy-4-methoxy > 4-hydroxy. nih.gov This enhancement is linked to the electron-donating ability of the methoxy group. researchgate.net

The alkyl side chain attached to the phenyl ring also plays a role. Compared to a simple carboxyl group (-COOH), an acetic acid side chain (-CH₂COOH) as seen in phenylacetates can enhance antioxidant activity. nih.govresearchgate.net This is attributed to a lower O-H bond dissociation enthalpy (BDE) of the phenolic hydroxyl group when present, making hydrogen atom transfer more favorable. nih.gov

For substituents at the para-position relative to a hydroxyl group, the antioxidant capacity often follows the order of alkyl > H > carbonyl. mdpi.com The methyl group, being an electron-donating alkyl group, can contribute to the stability of the resulting phenoxy radical, thereby enhancing activity. In the case of Methyl 2-(4-methoxy-3-methylphenyl)acetate, the combination of an electron-donating methoxy group at the para-position and a methyl group at the meta-position relative to the acetate (B1210297) side chain suggests a potentially favorable profile for biological activity.

Table 1: Influence of Substituents on the Biological Activity of Phenylacetate Analogs

| Substituent Group | Position on Phenyl Ring | General Effect on Biological Activity | Reference |

| Methoxy (-OCH₃) | Ortho, Para | Enhances antioxidant activity through electron donation. | nih.gov, researchgate.net |

| Methyl (-CH₃) | Ortho, Para | Increases activity by stabilizing radical intermediates. | mdpi.com, |

| Acetic Acid Side Chain (-CH₂COOH) | - | Enhances antioxidant activity compared to a direct carboxyl substituent. | nih.gov, researchgate.net |

Mechanistic Studies of Enzyme Inhibition and Receptor Binding

The therapeutic effects of phenylacetate derivatives are often mediated through their interaction with specific enzymes and cellular receptors.

While direct studies on the interaction of this compound with Indoleamine 2,3-dioxygenase (IDO) and Dihydrofolate Reductase (DHFR) are not prominent in the available literature, research on related structures provides insights into potential enzyme-inhibiting activities.

For example, various heterocyclic derivatives incorporating methoxyphenyl moieties have been investigated as enzyme inhibitors. (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), a compound with a methoxyphenyl group, has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov This inhibition of STAT3 activity is a key mechanism in its anti-inflammatory and potential anticancer effects. nih.govnih.gov Additionally, certain phenylacetamide derivatives are known to possess anti-proliferative effects, which are often linked to the inhibition of enzymes crucial for cell growth and survival, such as cyclooxygenase (COX). nih.gov

The binding of small molecules to cellular receptors is a fundamental mechanism for modulating biological pathways. Compounds structurally related to this compound have demonstrated significant receptor-ligand interactions.

A notable example is (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), which functions as a dual-regulating agent. It acts as a ligand that activates Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and simultaneously inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov The activation of the PPARγ nuclear receptor and inhibition of the VEGFR2 tyrosine kinase receptor by MMPP leads to the suppression of the AKT signaling pathway, a critical regulator of cell survival and proliferation. nih.gov Another study involving a chalcone-salicylate hybrid containing a methoxyphenyl group predicted strong binding affinity to the estrogen receptor α (ERα), suggesting a potential mechanism for treating breast cancer. mdpi.com

In Vitro Antiproliferative and Anticancer Activities

Phenylacetate and its derivatives have been a subject of interest in oncology research due to their demonstrated ability to inhibit the growth of various cancer cell lines in vitro. brieflands.com

Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed that these compounds act as potent anticancer agents, particularly against prostate carcinoma (PC3) cells. brieflands.com In this class of compounds, substitutions on the N-phenyl ring significantly influenced cytotoxicity, with electron-withdrawing nitro groups generally conferring higher activity than electron-donating methoxy groups. brieflands.com Another study on an aspirin (B1665792) derivative, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, reported considerable in vitro anti-proliferative activity against a panel of 60 human cancer cell lines. nih.gov

The anticancer effects of phenylacetate analogs are often mediated by their ability to halt the cell cycle and induce programmed cell death, or apoptosis.

The compound (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) has been shown to induce apoptosis in breast cancer cells. nih.gov Its mechanism involves the activation of pro-apoptotic proteins such as caspase-3, caspase-8, and caspase-9, and the pro-apoptotic protein Bax, while simultaneously inhibiting the anti-apoptotic protein Bcl-2. nih.gov Phenylacetate itself has been recognized for its capacity to induce apoptotic cell death in several cancer cell lines. nih.gov This induction is a key strategy in cancer chemoprevention and therapy, and the development of derivatives aims to enhance this effect. nih.gov

Table 2: In Vitro Antiproliferative Activity of Selected Phenylacetate Analogs

| Compound | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | 52 µM | brieflands.com |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 µM | brieflands.com |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 µM | brieflands.com |

| 2-[(4-Acetylphenyl)carbamoyl]phenyl acetate | NCI-60 Panel | Displayed considerable activity at 10 µM | nih.gov |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | MDA-MB-231, MDA-MB-468, MCF7 (Breast) | Exhibited growth inhibition and induced apoptosis | nih.gov |

Tubulin Polymerization Inhibition

Direct studies on the tubulin polymerization inhibition activity of this compound are not prominently documented. However, research on analogous compounds highlights the potential for molecules with similar structural motifs to interact with tubulin. For instance, the hormonally inactive thyroid hormone analog, methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (B1203000) (DIME) , has been shown to inhibit the GTP-dependent polymerization of microtubule protein (MTP). nih.gov This inhibition is dependent on the concentration of GTP and exhibits a 'mixed' type of inhibition, affecting both the Michaelis-Menten constant (Km) for GTP and the maximum reaction velocity (Vmax). nih.gov The activity of chemical analogs of DIME has been observed to parallel their antitumorigenic effects in vivo, suggesting that the MTP site is an early cellular target. nih.gov

In Vitro Antimicrobial and Bacteriostatic Activity

There is a lack of specific data concerning the in vitro antimicrobial and bacteriostatic activity of this compound. However, studies on various structurally related compounds, such as substituted 2-hydroxynaphthalene-1-carboxanilides and indole (B1671886) triazole conjugates, have demonstrated notable antimicrobial properties.

A series of mono-, di-, and trisubstituted 2-hydroxynaphthalene-1-carboxanilides with methoxy, methyl, and nitro groups were evaluated for their antibacterial activities. nih.gov Among these, certain compounds displayed significant activity against a spectrum of bacteria, including multidrug-resistant strains. nih.gov For example, N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide was effective against staphylococci, while 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide and 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide were active against a broader range of bacteria and mycobacteria. nih.gov

Similarly, a synthesized indole triazole conjugate (ITC) exhibited noteworthy antibacterial activity against selected strains. mdpi.com The bactericidal nature of this conjugate was confirmed through the determination of its Minimum Bactericidal Concentration (MBC), which is the concentration that leads to a ≥99% reduction in the bacterial count from the initial inoculum. mdpi.com

The following table summarizes the antimicrobial activity of selected bioactive analogues.

| Compound/Analogue | Organism(s) | Activity Type | Key Findings |

| N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide | Staphylococci | Antistaphylococcal | MIC = 54.9 µM nih.gov |

| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Broad spectrum | Antibacterial, Antimycobacterial | Active against sensitive and resistant isolates (MICs: 0.3 to 92.6 µM); Active against E. coli (MIC = 23.2 µM) nih.gov |

| 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Broad spectrum | Antibacterial, Antimycobacterial | Active against sensitive and resistant isolates (MICs: 0.3 to 92.6 µM) nih.gov |

| Indole triazole conjugate (ITC) | Selected pathogenic bacteria | Bactericidal | Effectively inhibited selected strains mdpi.com |

While direct evidence for the antimycobacterial activity of this compound is absent from the reviewed literature, several of its structural analogues have been investigated for this property. A series of oxadiazole mannich bases were synthesized and evaluated against Mycobacterium tuberculosis H37Rv and an isoniazid-resistant strain. nih.gov One compound in this series demonstrated potent activity with a Minimum Inhibitory Concentration (MIC) of 0.1 µM against M. tuberculosis H37Rv. nih.gov

Furthermore, 2-(5-(substituted)-4H-1,2,4-triazole-2-ylthio)-N-(substituted) phenyl acetamide (B32628) derivatives were screened for their anti-tuberculosis potential. benthamscience.com All five synthesized compounds showed excellent inhibitory activity against the Mycobacterium tuberculosis H37Rv strain, with one derivative being particularly active with a MIC of 0.8µg/ml. benthamscience.com

The table below presents the antimycobacterial activity of some bioactive analogues.

| Compound/Analogue Class | Target Organism | Key Findings |

| Oxadiazole mannich bases | M. tuberculosis H37Rv, INH resistant M. tuberculosis | A lead compound showed MICs of 0.1 µM and 1.10 µM against the respective strains. nih.gov |

| 2-(5-(substituted)-4H-1,2,4-triazole-2-ylthio)-N-(substituted) phenyl acetamide derivatives | Mycobacterium tuberculosis H37Rv | All five derivatives displayed excellent inhibitory activity (MIC of 1.6µg/ml), with one showing a MIC of 0.8µg/ml. benthamscience.com |

Other Reported Biological Activities (e.g., Anticonvulsant, Antitubercular)

There are no specific reports on the anticonvulsant or antitubercular activities of this compound in the reviewed scientific literature. However, research on structurally related compounds has shown promise in these areas.

For anticonvulsant activity, a series of N-phenylphthalimides , including 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides , were evaluated. nih.gov The most potent compounds against maximal electroshock (MES)-induced seizures were those with small lipophilic groups on the N-phenyl ring. nih.gov In another study, derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione were synthesized and tested for anticonvulsant properties in various seizure models, with some compounds showing significant protection. nih.gov

The antitubercular activity, as mentioned in the antimycobacterial section (6.4.2), has been a focus of research for several classes of compounds that are structurally analogous to this compound.

Environmental Fate and Degradation Pathways of Aromatic Esters, Including Methyl 2 4 Methoxy 3 Methylphenyl Acetate

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For aromatic esters, the primary abiotic degradation mechanisms are photolysis, photooxidation, and hydrolysis.

Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. Photooxidation involves the reaction of a compound with oxidizing species generated by light. Aromatic compounds, due to their benzene (B151609) ring structure, can absorb UV radiation, leading to their degradation.

The methoxy (B1213986) (–OCH₃) and methyl (–CH₃) groups on the phenyl ring of Methyl 2-(4-methoxy-3-methylphenyl)acetate are expected to influence its photolytic and photooxidative degradation. The presence of a methoxy group on a benzene ring may enhance photolytic degradability. nih.gov In the atmosphere, aromatic compounds can be subject to photo-oxidation. mdpi.com The degradation of aromatic compounds can be initiated by reaction with photochemically generated hydroxyl radicals.

Table 1: General Abiotic Degradation Pathways of Aromatic Esters

| Degradation Process | Description | Potential Products of this compound |

| Photolysis | Direct cleavage of chemical bonds by absorption of light energy. | Cleavage of the ester linkage to form 4-methoxy-3-methylphenylacetic acid and methanol (B129727); potential for ring-opening reactions with prolonged exposure. |

| Photooxidation | Reaction with photochemically produced oxidants (e.g., hydroxyl radicals). | Hydroxylated and ring-cleavage products. |

This table presents potential degradation pathways based on the general behavior of aromatic esters, as specific data for this compound is limited.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of esters, hydrolysis splits the ester into a carboxylic acid and an alcohol. This reaction can be catalyzed by either acids or bases. nih.gov

The hydrolysis of an ester like this compound in an aquatic environment would yield 4-methoxy-3-methylphenylacetic acid and methanol. The rate of hydrolysis is dependent on the pH and temperature of the water. Generally, ester hydrolysis is slow in neutral water but is significantly faster under acidic or alkaline conditions. nih.govnih.gov

Under acidic conditions, the hydrolysis is a reversible reaction. In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion, forming a carboxylate salt and an alcohol. nih.gov The presence of the aromatic ring and the substituents may influence the rate of hydrolysis, but the fundamental reaction remains the same. The resistance of aromatic ester bonds to hydrolysis can be a factor in their persistence. researchgate.net

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many organic pollutants from the environment.

A wide variety of microorganisms, including bacteria and fungi, have the ability to degrade aromatic compounds. nih.govoup.com They can utilize these compounds as a source of carbon and energy. The degradation of aromatic compounds typically begins with the enzymatic modification of the aromatic ring. nih.gov

For this compound, microbial degradation would likely involve two key steps: the hydrolysis of the ester bond and the breakdown of the resulting aromatic acid. The initial step is often the cleavage of the ester linkage by esterase enzymes, releasing 4-methoxy-3-methylphenylacetic acid and methanol. The methanol can be readily utilized by many microorganisms. The degradation of the substituted phenylacetic acid would then proceed through various aromatic degradation pathways, often involving hydroxylation and ring cleavage. Microorganisms are known to degrade substituted naphthalenes and other aromatic compounds, indicating a potential for the breakdown of this molecule. oup.comnih.gov

Table 2: Examples of Microorganisms Involved in Aromatic Compound Degradation

| Microorganism Genus | Type | Relevance to Aromatic Ester Degradation |

| Pseudomonas | Bacterium | Known to degrade a wide range of aromatic hydrocarbons. researchgate.net |

| Rhodococcus | Bacterium | Capable of degrading various aromatic compounds. researchgate.net |

| Sphingomonas | Bacterium | Can degrade a wide variety of natural and xenobiotic compounds, including substituted naphthalenes. oup.com |

| White-rot fungi | Fungus | Known to produce enzymes that can degrade complex aromatic structures. oup.com |

This table provides examples of microbial genera with the potential to degrade aromatic compounds, although specific studies on this compound may be limited.

The biodegradation of this compound is mediated by specific enzymes produced by microorganisms. The key enzyme classes involved are esterases and oxidoreductases.

Esterases: These enzymes catalyze the hydrolysis of ester bonds. nih.gov An esterase would cleave this compound into 4-methoxy-3-methylphenylacetic acid and methanol. The substrate specificity of esterases can vary, influencing the rate of degradation. diva-portal.org

Oxidoreductases: This broad class of enzymes catalyzes oxidation-reduction reactions. In the context of aromatic compound degradation, monooxygenases and dioxygenases are particularly important. nih.gov These enzymes introduce hydroxyl groups onto the aromatic ring, which is a critical step in destabilizing the ring and preparing it for cleavage. Following the initial ester hydrolysis, the resulting 4-methoxy-3-methylphenylacetic acid would be a substrate for these enzymes.

The degradation pathway would likely proceed through the formation of catecholic intermediates, which are then subject to ring cleavage by dioxygenases.

The rate at which this compound is biodegraded in the environment is influenced by a multitude of factors. ijpab.com

Chemical Structure: The presence, type, and position of substituents on the aromatic ring can significantly affect biodegradability. While some substituents can make a compound more resistant to degradation, others can make it more susceptible.

Bioavailability: The extent to which a compound is available to microorganisms is a critical factor. ijpab.com Sorption to soil or sediment particles can reduce the bioavailability of a compound, slowing its degradation.

Microbial Population: The presence and abundance of microorganisms capable of degrading the specific compound are essential. ijpab.com An environment with a diverse and adapted microbial community will likely exhibit higher degradation rates.

Environmental Conditions:

Temperature: Microbial activity and enzyme kinetics are temperature-dependent. Generally, warmer temperatures increase degradation rates up to an optimum. ijpab.com

pH: The pH of the soil or water can affect microbial metabolism and the activity of extracellular enzymes. researchgate.net

Oxygen: The availability of oxygen is crucial for aerobic degradation pathways, which are often the most efficient for aromatic compounds. nih.gov

Nutrients: The presence of other nutrients, such as nitrogen and phosphorus, is necessary for microbial growth and metabolism. ijpab.com

Metabolite Identification in Degradation Processes

The biodegradation of this compound is expected to proceed through a series of enzymatic reactions, primarily initiated by the cleavage of the ester bond, followed by modifications of the aromatic ring. While specific studies on this exact compound are not extensively documented, the degradation pathways can be inferred from research on structurally similar molecules, such as other phenylacetates, anisoles, and cresols.

The initial and most crucial step in the microbial degradation of this ester is the hydrolysis of the ester linkage. This reaction is catalyzed by carboxylesterases, a broad group of hydrolases that cleave ester bonds. The hydrolysis of this compound would yield two primary metabolites: 2-(4-methoxy-3-methylphenyl)acetic acid and Methanol .

Following the initial hydrolysis, the resulting aromatic acid, 2-(4-methoxy-3-methylphenyl)acetic acid, undergoes further degradation. A key transformation is the O-demethylation of the methoxy group, a common reaction in the microbial catabolism of lignin-derived aromatic compounds. This process is catalyzed by monooxygenase enzymes and results in the formation of a hydroxyl group on the aromatic ring, releasing formaldehyde (B43269) in the process. nih.gov In the case of 2-(4-methoxy-3-methylphenyl)acetic acid, O-demethylation would lead to the formation of 2-(4-hydroxy-3-methylphenyl)acetic acid .

The subsequent degradation of the resulting catechol-like derivatives is a well-studied process in microbial metabolism. The aromatic ring is rendered unstable by the presence of hydroxyl groups and is susceptible to cleavage by dioxygenase enzymes. There are two main pathways for catechol ring cleavage: ortho-cleavage (or intradiol cleavage) and meta-cleavage (or extradiol cleavage). d-nb.infonih.govacs.org These pathways lead to the formation of aliphatic intermediates that can then enter central metabolic cycles, such as the Krebs cycle, and be completely mineralized to carbon dioxide and water.